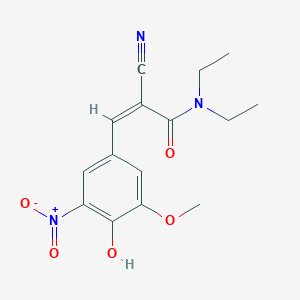

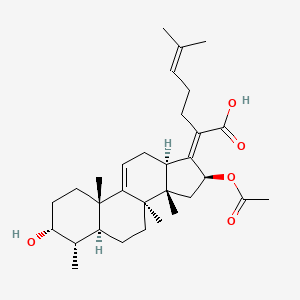

1-(4-甲氧基苄基)-3,4,5,6,7,8-六氢异喹啉-2(1h)-甲醛

描述

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde often involves multi-step chemical reactions, employing strategies such as palladium-catalyzed reactions and rearrangements under specific conditions. For example, mixed ligand palladium(II) complexes involving related compounds have been synthesized to evaluate their coordination behavior and biological activity, indicating the complexity and potential of these compounds in various applications (Ramachandran et al., 2012).

Molecular Structure Analysis

The molecular structure of hexahydroisoquinoline derivatives is typically characterized by X-ray diffraction studies, which reveal their intricate arrangements and bonding patterns. These studies provide insights into how the molecular structure influences the compound's chemical behavior and interactions with other molecules (Ramachandran et al., 2012).

Chemical Reactions and Properties

Hexahydroisoquinoline derivatives undergo various chemical reactions, including intercalation with DNA, binding with proteins such as bovine serum albumin, and exhibiting antioxidant activities. These reactions highlight the compounds' potential in biochemical and pharmaceutical contexts (Ramachandran et al., 2012).

Physical Properties Analysis

While specific details on the physical properties of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde are not directly available, related compounds generally possess properties significant for their solubility, stability, and reactivity, which can be inferred from their molecular structure and synthesis methods.

Chemical Properties Analysis

The chemical properties of hexahydroisoquinoline derivatives, including reactivity, stability, and interactions with biological molecules, are closely tied to their molecular structure. These compounds' abilities to bind with DNA and proteins and their antioxidant activities suggest a range of chemical behaviors that make them valuable for further study and potential applications (Ramachandran et al., 2012).

科学研究应用

右美沙芬中间体的不对称合成: 吴等人 (2020) 讨论了 (S)-1-(4-甲氧基苄基)-1,2,3,4,5,6,7,8-八氢异喹啉的不对称合成,这是右美沙芬工业生产中的关键合成中间体,右美沙芬是一种广泛使用的止咳药。本研究中发现的一种新的环己胺氧化酶在升高的底物浓度下能有效地氧化该化合物,展示了其在生物催化应用中的潜力 (Wu 等人,2020)。

抗疟活性测试: 哈达努等人 (2010) 合成了 (1)-N-(4-甲氧基苄基)-1,10-菲咯啉溴化物,该化合物对耐氯喹的恶性疟原虫菌株显示出显着的抗疟活性。这表明其在疟疾治疗研究中的潜在用途 (Hadanu 等人,2010)。

具有抗氧化和细胞毒活性的钯(II)配合物: 拉马钱德兰等人 (2012) 使用 6-甲氧基-2-氧代-1,2-二氢喹啉-3-甲醛 4N-取代硫代氨基甲腙配体合成了钯(II)配合物。这些配合物表现出很强的抗氧化活性,并对人肺癌细胞系表现出细胞毒性,表明它们在癌症研究中的潜力 (Ramachandran 等人,2012)。

电子和非线性光学性质: 贝图尔和阿文卡 (2021) 研究了由 3-甲基噻吩-2-甲醛和 4-氨基-(3-对甲氧基苄基/间氯苄基/苯基)-4,5-二氢-1H-1,2,4-三唑-5-酮合成的化合物的电子、非线性光学性质和光谱性质。这项研究对材料科学有影响,特别是在新型光电材料的开发中 (Beytur & Avinca, 2021)。

合成和抗分枝杆菌评估: 森蒂尔库马尔等人 (2008) 合成了 1-环丙基-1,4-二氢-6-氟-7-(取代的仲氨基)-8-甲氧基-5-(sub)-4-氧代喹啉-3-羧酸,表现出显着的体外和体内抗分枝杆菌活性。这展示了这些化合物在开发结核病治疗方法中的潜力 (Senthilkumar 等人,2008)。

安全和危害

未来方向

属性

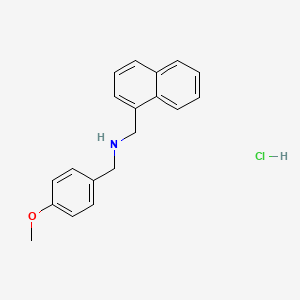

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOPBBOEINVWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951749 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde | |

CAS RN |

29144-31-8 | |

| Record name | (S)-3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)(1H)-isoquinoline-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029144318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)